molecular formula C11H15NO2 B8335174 {2-[2-Methyl-3-(methyloxy)phenyl]ethyl}formamide

{2-[2-Methyl-3-(methyloxy)phenyl]ethyl}formamide

Cat. No. B8335174
M. Wt: 193.24 g/mol
InChI Key: UQRACQBYOVCYHL-UHFFFAOYSA-N
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Patent
US08278324B2

Procedure details

{2-[2-Methyl-3-(methyloxy)phenyl]ethyl}amine (Preparation 10; 1.75 g; 10.6 mmol) was heated under reflux with ethyl formate (97%; 15 ml) for 15 h. Removal of the solvent gave the crude product (ca. 2 g), which was purified by chromatography on silica gel, eluting with a gradient of 13-63% ethyl acetate in cyclohexane, to give the title compound (1.57 g).
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][NH2:12].[CH:13](OCC)=[O:14]>>[CH3:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][CH2:11][NH:12][CH:13]=[O:14]

Inputs

Step One
Name
Quantity
1.75 g
Type
reactant
Smiles
CC1=C(C=CC=C1OC)CCN
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
gave the crude product (ca. 2 g), which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 13-63% ethyl acetate in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1OC)CCNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.